molecular formula C7H11BrO B1291530 4-(Bromomethyl)cyclohexan-1-one CAS No. 197387-33-0

4-(Bromomethyl)cyclohexan-1-one

Cat. No. B1291530
CAS RN: 197387-33-0
M. Wt: 191.07 g/mol
InChI Key: TXKUIDPIVDLMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Bromomethyl)cyclohexan-1-one" is a brominated cyclohexanone derivative, which is a part of a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in organic synthesis. These compounds are characterized by the presence of a bromomethyl group attached to a cyclohexanone ring, which can undergo various chemical transformations.

Synthesis Analysis

The synthesis of related brominated cyclohexanone derivatives has been described in several studies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been reported, which involves photochemical and acid-catalyzed rearrangements . Another study describes the photoreactions of 4-(tribromomethyl)-4-methyl-2,5-cyclohexadienone with amines, which involves photoinduced electron transfer processes . These studies highlight the reactivity of bromomethylated cyclohexanone derivatives and their potential for creating complex molecular structures.

Molecular Structure Analysis

The molecular structure of brominated cyclohexanone derivatives has been explored using various techniques such as NMR spectroscopy and X-ray crystallography. For example, the free energy differences between isomeric brominated cyclohexyl systems and the conformations adopted by the bromomethyl group have been investigated . The stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one has been elucidated by X-ray crystallographic analysis . These studies provide insights into the three-dimensional arrangement of atoms in these compounds and the influence of substituents on their structure.

Chemical Reactions Analysis

Brominated cyclohexanone derivatives participate in a variety of chemical reactions. For instance, intramolecular bromo-amination has been used for the asymmetric synthesis of (-)-gamma-lycorane . Redox-troponization, involving oxidative expansion of a para-semiquinoid ring, has been observed in the reaction of 4-methyl-4-bromomethyl-2,5-cyclohexadien-1-one with palladium complexes . These reactions demonstrate the versatility of brominated cyclohexanone derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated cyclohexanone derivatives are influenced by their molecular structure. The presence of the bromomethyl group can significantly affect the reactivity, polarity, and overall stability of the molecule. For example, the photoreactions of these compounds can be influenced by solvent effects and the presence of water . The bromination of methylene groups exocyclic to cyclohexyl systems results in isomeric products with different physical properties . Understanding these properties is crucial for the application of these compounds in chemical synthesis.

Scientific Research Applications

Catalytic Oxidation of Cyclohexene Derivatives

Controllable and Selective Catalytic Oxidation of Cyclohexene : The study by Cao et al. (2018) discusses the challenges and advances in the controllable and selective catalytic oxidation of cyclohexene, leading to various oxidation states and functional groups, which are key intermediates in chemical industry applications. This research is relevant for understanding the oxidation mechanisms that could apply to 4-(Bromomethyl)cyclohexan-1-one as a derivative of cyclohexene for potential synthesis and modification processes (Cao et al., 2018).

Oxidation Reaction Using Heterogeneous Catalyst

Cyclohexane Oxidation Review : Khirsariya and Mewada (2014) provide a detailed literature survey on cyclohexane oxidation using various catalysts. The insights into cyclohexane oxidation to cyclohexanol and cyclohexanone (K-A oil), with a focus on selectivity and conversion efficiency, offer a background that could be extrapolated to the reactivity and application potential of this compound in industrial contexts (Khirsariya & Mewada, 2014).

Heterocyclic Compound Synthesis

Indole Synthesis Classification and Methods : The study by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, offering insights into the synthesis of complex heterocyclic compounds. This review could be useful for researchers looking to synthesize or modify compounds like this compound for specific applications in medicinal chemistry or material science (Taber & Tirunahari, 2011).

Applications in Chemical Detection

Canines as Chemical Detectors for Explosives : Furton and Myers (2001) explore the use of dogs as chemical detectors for explosives, discussing the chemical compositions of common explosives and their detection. While indirectly related, this research highlights the broader context of chemical detection and safety applications where compounds like this compound could potentially be involved in synthesizing or modifying detection reagents (Furton & Myers, 2001).

Safety and Hazards

The safety information for 4-(Bromomethyl)cyclohexan-1-one indicates that it is dangerous . Hazard statements include H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(bromomethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKUIDPIVDLMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627163
Record name 4-(Bromomethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

197387-33-0
Record name 4-(Bromomethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)cyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.